Brilaroxazine is classified under antipsychotic agents and is currently in various phases of clinical trials, with its highest phase being Phase 3 for schizophrenia . The compound was developed by Reviva Pharmaceuticals, which has focused on creating effective treatments for psychiatric disorders. The compound's molecular formula is , and it has been assigned the CAS Registry Number 1239729-06-6 .
The synthesis of Brilaroxazine involves several key steps that utilize established organic chemistry techniques. The compound is synthesized through a multi-step process that includes:
Technical details regarding specific reagents, conditions (such as temperature and solvent), and yields are often proprietary but are critical in optimizing the synthesis for scalability and purity .
Brilaroxazine features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The key components include:
The molecular structure can be represented as follows:
Crystallographic studies have provided insights into its binding interactions, particularly within the target receptor sites .
Brilaroxazine undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:
Understanding these reactions helps in optimizing both synthesis and therapeutic efficacy .
Brilaroxazine's mechanism of action involves a multi-faceted approach to modulating neurotransmitter systems:
Pharmacokinetic studies indicate that Brilaroxazine has a relatively long half-life (approximately 60 hours), allowing for sustained therapeutic effects with once-daily dosing .
Brilaroxazine exhibits several notable physical properties:
Chemical properties include:
These properties are essential for formulation development in pharmaceutical applications .
Brilaroxazine is primarily being studied for its potential applications in treating:
The compound represents a promising advancement in psychiatric pharmacotherapy, potentially offering improved outcomes compared to existing treatments .
Brilaroxazine demonstrates a complex pharmacodynamic profile centered on simultaneous modulation of dopaminergic and serotonergic pathways, which are fundamentally implicated in schizophrenia pathophysiology. The compound exhibits high-affinity binding (Ki < 10 nM) for dopamine D₂, D₃, and D₄ receptors and serotonin 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂в, and 5-HT₇ receptors. It displays moderate affinity (Ki = 30-100 nM) for dopamine D₁ and D₅ receptors, serotonin transporter (SERT), 5-HT₃, 5-HT₆, α₄β₂ nicotinic acetylcholine receptors, α₁в-adrenergic receptors, and histamine H₁ receptors [2] [3] [7]. Critically, it lacks significant affinity for muscarinic acetylcholine receptors, minimizing anticholinergic side effects common to many antipsychotics [4].
The balanced modulation across these receptor systems enables brilaroxazine to function as a dopamine-serotonin system stabilizer. This stabilization potentially addresses both mesolimbic dopamine hyperactivity (associated with positive symptoms) and cortical dopamine hypofunction (linked to negative and cognitive symptoms), while serotonergic modulation contributes to mood regulation and mitigation of neuroinflammation [4] [10]. The compound's ability to simultaneously regulate these pathways underlies its broad-spectrum efficacy across schizophrenia symptom domains observed in clinical trials [2] [9].
Table 1: Receptor Binding Profile of Brilaroxazine
Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |
---|---|---|
Dopamine D₂ | 0.40 | Partial agonist |
Dopamine D₃ | 3.7 | Partial agonist |
Dopamine D₄ | 6.0 | Partial agonist |
5-HT₁ₐ | 1.5 | Partial agonist |
5-HT₂ₐ | 2.5 | Weak partial agonist/antagonist |
5-HT₂в | 0.19 | Antagonist |
5-HT₇ | 2.7 | Antagonist |
SERT | 107 | Moderate affinity |
α₄β₂ nAChR | 36.3 | Moderate affinity |
Dopamine D₁ | 100 | Negligible activity |
Source: Derived from binding affinity data [2] [3] [7]
Brilaroxazine functions as a high-potency partial agonist at dopamine D₂, D₃, and D₄ receptors. At D₂ receptors (Ki = 0.40 nM), it exhibits approximately 70-80% intrinsic activity compared to dopamine, similar to aripiprazole but with enhanced selectivity for D₃ subtypes [2] [7]. This partial agonism confers region-specific modulation: in hyperdopaminergic states (e.g., mesolimbic pathway), it reduces dopamine neurotransmission by competing with endogenous dopamine, while in hypodopaminergic regions (e.g., mesocortical pathway), it enhances dopaminergic tone by stimulating underactivated receptors [4] [10]. This differential activity potentially addresses both positive symptoms and negative/cognitive symptoms without inducing extrapyramidal symptoms or hyperprolactinemia at therapeutic doses.
At serotonin receptors, brilaroxazine acts as a full partial agonist at 5-HT₁ₐ (Ki = 1.5 nM) and a weak partial agonist/functional antagonist at 5-HT₂ₐ (Ki = 2.5 nM). 5-HT₁ₐ partial agonism contributes to anxiolytic and antidepressant effects and enhances prefrontal cortical dopamine release, potentially benefiting negative symptoms and cognitive dysfunction [4] [7]. The 5-HT₂ₐ partial agonism (with net antagonism in vivo) modulates glutamatergic transmission and attenuates dopamine release in striatal regions, complementing its antipsychotic efficacy while avoiding the metabolic consequences associated with full 5-HT₂ₐ antagonists [10].
Table 2: Functional Outcomes of Partial Agonism in Preclinical Models
Receptor Target | Functional Effect | Behavioral Correlation |
---|---|---|
D₂/D₃ partial agonism | Normalizes dopamine transmission | Reduces hyperlocomotion, stereotypies |
5-HT₁ₐ partial agonism | Enhances cortical dopamine release | Improves social interaction, cognition |
5-HT₂ₐ partial agonism | Modulates glutamate release | Attenuates psychosis-like behaviors |
Source: Derived from preclinical efficacy data [7] [10]
Brilaroxazine demonstrates potent antagonism at 5-HT₂в (Ki = 0.19 nM), 5-HT₆, and 5-HT₇ (Ki = 2.7 nM) receptors. The 5-HT₂в antagonism is particularly notable due to this receptor's role in cardiac valvulopathy (associated with certain serotonergic drugs) and pro-fibrotic signaling [1] [4]. Brilaroxazine's high affinity and antagonism at this receptor suggest a reduced valvulopathy risk compared to 5-HT₂в agonists, contributing to its favorable cardiac safety profile [1].
The 5-HT₇ receptor antagonism holds significant implications for both neuropsychiatric and inflammatory indications. In the CNS, 5-HT₇ receptors modulate synaptic plasticity, circadian rhythms, and inflammatory responses. Antagonism at this receptor:
This anti-inflammatory effect was demonstrated in clinical studies where brilaroxazine treatment significantly reduced peripheral inflammatory cytokines in schizophrenia patients, correlating with symptom improvement [9]. Similarly, 5-HT₇ and 5-HT₂в antagonism underlies brilaroxazine's efficacy in inflammatory conditions like psoriasis and pulmonary fibrosis, where it reduced TGF-β, Ki-67, and other inflammatory markers in preclinical models [6].
Brilaroxazine features a benzoxazinone core structure (6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one) that differentiates it structurally from other dopamine partial agonists. SAR analysis reveals that the oxygen atom in the benzoxazinone ring replaces the methylene group found in aripiprazole's quinolinone system, fundamentally altering receptor interaction dynamics [2] [4]. This modification:
The butoxy linker length between the piperazine and benzoxazinone moieties proves critical for optimal D₃/5-HT₁ₐ affinity. Shortening this chain reduces D₃ binding, while elongation diminishes 5-HT₁ₐ potency [4]. The 2,3-dichlorophenyl substituent on the piperazine ring is essential for high D₂-like receptor affinity, with removal or substitution dramatically reducing potency.
Table 3: Structural Comparison with Related Antipsychotics
Structural Feature | Brilaroxazine | Aripiprazole | Cariprazine |
---|---|---|---|
Primary Pharmacophore | Benzoxazinone | Quinolinone | Quinoline-carboxamide |
Linker Structure | Butoxy chain | Ethylene diol chain | Propyl linker |
Aromatic Substituent | 2,3-Dichlorophenyl | Dichlorophenylpiperazine | Dichloro-deschloroaryl |
Key SAR Advantage | Enhanced D₃ selectivity | Balanced D₂/5-HT₁ₐ activity | D₃ preference |
Brilaroxazine's distinct SAR profile translates to improved receptor engagement kinetics with slower dissociation rates from D₂ and 5-HT₁ₐ receptors compared to aripiprazole and cariprazine, potentially contributing to its sustained clinical effects demonstrated in long-term studies [2] [9]. The structure also confers predictable linear pharmacokinetics with once-daily dosing potential and low drug-drug interaction liability with CYP3A4 inhibitors, as demonstrated in clinical pharmacology studies [1].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7